molecular formula C19H17FN4O2 B6035215 N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide

N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B6035215
M. Wt: 352.4 g/mol
InChI Key: MJEYQCXYWIYZRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BIX-01294, is a small molecule inhibitor that targets histone methyltransferase G9a. This compound has garnered significant attention in the scientific community due to its potential application in epigenetic research. In

Mechanism of Action

N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide functions as a competitive inhibitor of G9a by binding to the enzyme's SET domain. This binding prevents the transfer of methyl groups from S-adenosylmethionine (SAM) to H3K9, leading to a reduction in H3K9 methylation. This reduction in methylation can lead to changes in gene expression and cellular processes, as mentioned above.
Biochemical and Physiological Effects:
N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects, including changes in gene expression, cell differentiation, and cell proliferation. Inhibition of G9a by N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide has been linked to the upregulation of various genes involved in cell differentiation, including neuronal and muscle-specific genes. Additionally, N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce the proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its specificity for G9a, which allows for targeted inhibition of this enzyme. Additionally, N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation of using N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide is its potential off-target effects, which can lead to unintended consequences in cellular processes. Additionally, the use of N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide in animal studies may be limited due to its poor bioavailability and potential toxicity.

Future Directions

There are several future directions for the use of N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide in scientific research. One area of interest is the development of more potent and selective inhibitors of G9a that can be used in clinical settings. Additionally, N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide has shown promise in the treatment of various diseases, including cancer and neurological disorders, and further research is needed to investigate its potential therapeutic applications. Finally, the use of N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other epigenetic modifiers may lead to new insights into the role of epigenetics in cellular processes and disease.

Synthesis Methods

The synthesis of N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide involves a multi-step process that starts with the reaction of 4-fluorobenzylamine with 2-carbamoylbenzimidazole. The resulting intermediate is then reacted with pyrrolidine-3-carboxylic acid to yield N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide. The purity of the compound can be further improved through recrystallization.

Scientific Research Applications

N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide has been widely used in epigenetic research due to its ability to inhibit G9a, a histone methyltransferase responsible for the methylation of histone H3 at lysine 9 (H3K9). This inhibition leads to a reduction in H3K9 methylation, which has been linked to various cellular processes, including gene expression, DNA repair, and cell differentiation. N-1H-benzimidazol-2-yl-1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxamide has been used in a variety of studies to investigate the role of G9a in these processes and its potential as a therapeutic target for various diseases, including cancer and neurological disorders.

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c20-14-7-5-12(6-8-14)10-24-11-13(9-17(24)25)18(26)23-19-21-15-3-1-2-4-16(15)22-19/h1-8,13H,9-11H2,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEYQCXYWIYZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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